Cas no 2034228-04-9 (2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide)

2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide
- F6573-4831
- 2034228-04-9
- 2-(benzimidazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
- 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
- AKOS032464095
-
- Inchi: 1S/C18H18N4O/c23-18(11-22-12-21-16-3-1-2-4-17(16)22)20-9-13-7-15(10-19-8-13)14-5-6-14/h1-4,7-8,10,12,14H,5-6,9,11H2,(H,20,23)
- InChI Key: OOHBRPUWVZWQIQ-UHFFFAOYSA-N
- SMILES: O=C(CN1C=NC2C=CC=CC1=2)NCC1=CN=CC(=C1)C1CC1
Computed Properties
- Exact Mass: 306.14806121g/mol
- Monoisotopic Mass: 306.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 59.8Ų
2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-4831-75mg |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-2μmol |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-40mg |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-5mg |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-25mg |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-10μmol |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-5μmol |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-2mg |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-4mg |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-4831-10mg |
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
2034228-04-9 | 10mg |
$79.0 | 2023-09-07 |
2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide Related Literature
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
3. Caper tea
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Additional information on 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide
Recent Advances in the Study of 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS: 2034228-04-9)
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS: 2034228-04-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodiazolyl and cyclopropylpyridinyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound in drug discovery.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide exhibits high affinity for certain protein kinases, which play a critical role in cellular signaling pathways. This finding has sparked interest in its potential as an inhibitor for kinase-related diseases, such as cancer and inflammatory disorders. Researchers have employed advanced techniques, including X-ray crystallography and molecular docking, to characterize the binding interactions at the atomic level.
In addition to its kinase inhibitory activity, recent studies have explored the compound's metabolic stability and bioavailability. Pharmacokinetic profiling in preclinical models has revealed favorable absorption and distribution properties, making it a viable candidate for further development. However, challenges remain in optimizing its selectivity and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies.
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide has also been a focal point of recent investigations. Novel synthetic routes have been developed to improve yield and purity, leveraging modern catalytic methods and green chemistry principles. These advancements are expected to facilitate large-scale production and further preclinical evaluation.
Looking ahead, the compound's potential applications extend beyond kinase inhibition. Emerging studies suggest its utility in modulating other biological pathways, such as G-protein-coupled receptors (GPCRs) and ion channels. These findings open new avenues for therapeutic intervention in a broader range of diseases. Collaborative efforts between academia and industry are underway to accelerate the translation of these discoveries into clinical applications.
In conclusion, 2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide (CAS: 2034228-04-9) represents a promising scaffold in drug discovery. Its multifaceted biological activity, coupled with recent advancements in synthesis and characterization, positions it as a valuable candidate for further research and development. Continued exploration of its therapeutic potential is expected to yield significant contributions to the field of chemical biology and medicine.
2034228-04-9 (2-(1H-1,3-benzodiazol-1-yl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide) Related Products
- 1912400-29-3(3-{3-[(trifluoromethyl)sulfanyl]phenyl}-1H-pyrazol-5-amine)
- 1250362-20-9(4-Chloro-2-(pentan-3-yl)pyrimidine)
- 1211589-50-2(4-(3-cyclopropylphenyl)piperidine)
- 1782772-86-4(3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-dimethylpropan-1-amine)
- 946210-82-8(2,6-difluoro-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}benzamide)
- 1804865-29-9(4-(Chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde)
- 2243515-82-2(2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid)
- 898754-92-2(3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone)
- 125974-72-3(7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-)
- 2228372-92-5(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutylmethanamine)




